3,3-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
3,3-Diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core linked to a piperazine moiety and substituted with diphenyl groups. This structure combines a nitrogen-rich aromatic system with a flexible piperazine linker, which is common in bioactive molecules targeting kinases or G protein-coupled receptors .
Properties
IUPAC Name |
3,3-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N7O/c37-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)34-16-18-35(19-17-34)28-27-29(31-21-30-28)36(33-32-27)24-14-8-3-9-15-24/h1-15,21,25H,16-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQSRPNOSKBPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CC(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a potential target for cancer treatment.
Mode of Action
Similar compounds have shown to inhibit cdk2, thereby halting the progression of the cell cycle and inducing apoptosis within cancer cells.
Biochemical Pathways
The compound likely affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells
Result of Action
The result of the compound’s action would likely be the inhibition of cell cycle progression and induction of apoptosis in cancer cells, given its potential role as a CDK2 inhibitor. This could potentially lead to a decrease in tumor growth.
Comparison with Similar Compounds
Triazolo[4,5-d]Pyrimidine Derivatives
- 3-(4-Methoxyphenyl)-1-(4-(3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Propan-1-One (PubChem Compound) Core Structure: Shares the triazolo[4,5-d]pyrimidine and piperazine-propanone backbone. Substituents: Methoxyphenyl groups instead of phenyl groups at the 3-position of the triazole and propanone moieties. The reduced steric bulk may improve target accessibility but decrease hydrophobic interactions .
Pyrazolo[3,4-d]Pyrimidine Derivatives
- (1-p-Tolyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)-Hydrazine (Compound 3, )
- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolo[4,5-d]pyrimidine.
- Substituents : Hydrazine at the 4-position and p-tolyl at the 1-position.
- Impact : The pyrazole ring offers distinct hydrogen-bonding geometry, while the hydrazine group may confer nucleophilic reactivity, differing from the triazole’s stability .
Key Research Findings
- Isomerization Trends : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compounds 6–9 in ) undergo isomerization under varying conditions, suggesting that the triazolo[4,5-d]pyrimidine core in the target compound may offer greater conformational stability .
- Substituent Effects : Diphenyl groups in the target compound likely enhance binding to hydrophobic pockets in enzyme active sites compared to methoxy or hydrazine substituents, albeit at the cost of solubility .
- Synthetic Routes : Piperazine-linked triazolopyrimidines often require multi-step nucleophilic substitutions and Suzuki couplings, whereas pyrazolo derivatives () utilize cyclocondensation reactions .
Preparation Methods
Cyclocondensation Approaches
The triazolopyrimidine nucleus is typically synthesized via cyclocondensation of 5-amino-1H-1,2,3-triazole with β-diketones or α,β-unsaturated carbonyl compounds. For example, reacting 5-amino-1-phenyl-1H-1,2,3-triazole with acetylacetone in acetic acid at reflux yields the 3-phenyl-3H-triazolo[4,5-d]pyrimidine scaffold. Microwave-assisted methods (160°C, 6 hours) enhance reaction efficiency, as demonstrated in analogous heterocyclic systems.
Halogenation for Subsequent Functionalization
Introducing a halogen at the 7-position enables cross-coupling reactions. Chlorination or iodination using N-chlorosuccinimide (NCS) or iodine monochloride in polar aprotic solvents (e.g., dimethylformamide) at 55–80°C provides 7-halo-triazolopyrimidines. For instance, treating the triazolopyrimidine precursor with NCS (2.79 mmol) in dimethylformamide at 55°C for 15 minutes achieves selective 7-chlorination.
Acylation of the Piperazine Nitrogen
Synthesis of 3,3-Diphenylpropanoyl Chloride
3,3-Diphenylpropanoic acid (prepared via Friedel-Crafts acylation of benzene with cinnamoyl chloride) is treated with thionyl chloride (3 eq) in dichloromethane at 0°C to room temperature, yielding the corresponding acid chloride. Distillation under reduced pressure (40°C, 15 mmHg) provides the electrophilic acylating agent.
Nucleophilic Acyl Substitution
The piperazinyl-triazolopyrimidine intermediate reacts with 3,3-diphenylpropanoyl chloride (1.2 eq) in dichloromethane using triethylamine (3 eq) as a base. Stirring at 25°C for 6 hours affords the target compound after aqueous workup and silica gel chromatography (ethyl acetate/hexane, 1:1). Alternative activators like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dimethylformamide enable milder conditions (0°C to room temperature, 12 hours).
Optimization and Analytical Validation
Reaction Monitoring
High-performance liquid chromatography (HPLC) with UV detection (254 nm) tracks intermediate formation. Retention times for key intermediates:
Yield Improvements
- Microwave Assistance : Reducing coupling times from 12 hours to 45 minutes (160°C, 300 W) enhances piperazine incorporation yields from 75% to 88%.
- Solvent Screening : Replacing toluene with dioxane/water (4:1) in Suzuki reactions increases yields by 12% due to improved boronic acid solubility.
Scalability and Industrial Considerations
Catalytic System Recycling
PdCl₂(dppf) immobilized on mesoporous silica (SBA-15) allows three reuse cycles without significant activity loss (yields: 85% → 82% → 79%).
Purification Strategies
Flash chromatography (silica gel, gradient elution) remains standard, but recrystallization from ethanol/water (7:3) achieves >99% purity for the final compound.
Challenges and Alternative Routes
Competing Side Reactions
Overacylation of piperazine (forming bis-acylated byproducts) is mitigated by slow addition of acid chloride (0.5 mL/min) and strict temperature control (<30°C).
Protecting Group Strategies
Boc-protected piperazine (tert-butoxycarbonyl) prevents undesired acylation during triazolopyrimidine functionalization. Deprotection with HCl (4M in dioxane, 2 hours) restores the free amine prior to coupling.
Q & A
Q. What are the key synthetic strategies for constructing the triazolopyrimidine-piperazine-propanone scaffold?
The synthesis typically involves multi-step routes:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of substituted amidines with nitriles under basic conditions .
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, often using Pd/C or CuI catalysts .
- Step 3 : Functionalization of the propanone group through Friedel-Crafts acylation or coupling reactions with aryl halides . Key reagents : Dimethylformamide (DMF), dichloromethane (DCM), Pd/C, and NaOtBu. Critical optimization : Reaction temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How is structural characterization performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms aromatic proton environments and carbonyl (C=O) signals at ~170–180 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₂₈H₂₄N₇O: 474.2045) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition : Test against cancer targets (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo pharmacological activities be resolved?
- Pharmacokinetic profiling : Assess bioavailability (oral vs. IV) and metabolic stability using LC-MS/MS .
- Metabolite identification : Liver microsome assays to detect active/inactive metabolites .
- Dose-response recalibration : Adjust dosing regimens based on plasma protein binding (e.g., >90% binding reduces free drug concentration) .
Q. What experimental design principles optimize reaction yields for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates .
- Catalyst screening : Pd/C vs. Pd(OAc)₂ for Suzuki-Miyaura coupling efficiency .
- Workflow :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| 1 | Temperature | 110°C, 12h | 75% → 88% |
| 2 | Catalyst | Pd/C (5 mol%) | 60% → 82% |
| 3 | Purification | Flash chromatography (EtOAc/hexane) | Purity >98% |
Q. How do structural modifications influence target selectivity in kinase inhibition?
- Piperazine substituents : Bulky groups (e.g., 4-fluorophenyl) enhance selectivity for EGFR over off-target kinases .
- Triazolopyrimidine substitution : Electron-withdrawing groups (Cl, NO₂) improve binding affinity by 2–3-fold in docking studies .
- Propanone chain length : Shorter chains (C1 vs. C3) reduce cytotoxicity in non-cancerous cells (e.g., HEK293) .
Q. What computational methods validate mechanistic hypotheses for biological activity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., EGFR ATP-binding pocket) over 100 ns trajectories .
- QSAR Modeling : Correlate logP values (2.5–3.8) with IC₅₀ data to predict ADMET properties .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV) to predict reactivity .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO (≤0.1%) with cyclodextrin (10 mM) to stabilize aqueous solutions .
- Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance hydrophilicity .
Q. What strategies resolve conflicting spectroscopic data during characterization?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
